molecular formula C12H15NO3 B1620731 2-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 713493-20-0

2-[(2-Methylbutanoyl)amino]benzoic acid

Cat. No. B1620731
M. Wt: 221.25 g/mol
InChI Key: XZGSYONIZSNCTM-UHFFFAOYSA-N
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Description

“2-[(2-Methylbutanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “2-[(2-Methylbutanoyl)amino]benzoic acid” could potentially involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of “2-[(2-Methylbutanoyl)amino]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and an amine group that is further attached to a 2-methylbutanoyl group .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

“2-[(2-Methylbutanoyl)amino]benzoic acid” is a solid substance at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
  • Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro. QSAR studies were performed to describe the antimicrobial activity and demonstrate the effect of structural parameters on this activity .
  • Results: The synthesized compounds were found to be bacteriostatic and fungistatic in action. The multi-target model was effective in describing the antimicrobial activity .

2. Biological Activity and Phytotoxicity

  • Summary of Application: The salt of p-aminobenzoic acid, 2-hydroxyethylammonium p-aminobenzoate (HEA-pABA), has been synthesized and its biological activity and phytotoxicity have been determined in vitro .
  • Methods of Application: The salt was synthesized, and its biological activity and phytotoxicity were determined in vitro. The ability of neutral and anionic forms of pABA to interact with TIR1 pocket was investigated .
  • Results: HEA-pABA and pABA acted as potential auxin-like regulators of root development in Arabidopsis thaliana at certain concentrations and displayed an agravitropic root response at high concentration .

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It is advisable to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-(2-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSYONIZSNCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387998
Record name 2-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylbutanoyl)amino]benzoic acid

CAS RN

713493-20-0
Record name 2-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 713493-20-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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